molecular formula C21H22N4O2S2 B2375978 4-(tert-butyl)-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392290-98-1

4-(tert-butyl)-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2375978
CAS RN: 392290-98-1
M. Wt: 426.55
InChI Key: HGZSZBOEJJDKFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(tert-butyl)-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H22N4O2S2 and its molecular weight is 426.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Behavior

  • The synthesis of thiadiazole derivatives, including those similar to the compound of interest, has been explored for their potential as antimicrobial agents. These compounds, synthesized from thioamide precursors, have shown significant activity against various pathogenic strains, with some derivatives exhibiting higher potency than reference drugs (Bikobo et al., 2017).

Biological Activities

  • Research has focused on the synthesis of novel triazinone derivatives with reported larvicidal and antimicrobial activities. These studies involve the preparation of compounds through the condensation of specific acids with thiocarbohydrazide, demonstrating the compounds' potential against bacterial and fungal pathogens as well as mosquito larvicidal activity (Kumara et al., 2015).

  • Another study described the microwave-assisted synthesis of hybrid molecules containing various acid moieties, investigating their antimicrobial, antilipase, and antiurease activities. This research highlights the compound's relevance in developing new therapeutic agents with potential antibacterial properties (Başoğlu et al., 2013).

Anticancer Evaluation

  • Derivatives of the compound have been evaluated for their anticancer activities against various cancer cell lines, including breast, lung, colon, and ovarian cancer. The study indicates that certain derivatives exhibit moderate to excellent anticancer activities, with some showing higher activity than reference drugs (Ravinaik et al., 2021).

Antiallergy Agents

  • N-(4-substituted-thiazolyl)oxamic acid derivatives, related to the compound , have been synthesized and tested for antiallergy activity, showing significant potency in comparison to established antiallergy medications. This illustrates the compound's potential application in developing new treatments for allergic conditions (Hargrave et al., 1983).

properties

IUPAC Name

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-tert-butylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S2/c1-21(2,3)15-11-9-14(10-12-15)18(27)23-19-24-25-20(29-19)28-13-17(26)22-16-7-5-4-6-8-16/h4-12H,13H2,1-3H3,(H,22,26)(H,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZSZBOEJJDKFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-butyl)-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

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